molecular formula C8H4Br2N2 B2454713 2,3-Dibromo-1,8-naphthyridine CAS No. 52626-31-0

2,3-Dibromo-1,8-naphthyridine

Cat. No.: B2454713
CAS No.: 52626-31-0
M. Wt: 287.942
InChI Key: LZRRFDUORMALBZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the aromatic ring system This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the 1,8-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1,8-naphthyridine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of naphthyridine N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid or dichloromethane.

Major Products

    Substitution: 2,3-Diamino-1,8-naphthyridine, 2,3-dialkoxy-1,8-naphthyridine.

    Reduction: 2,3-Dihydro-1,8-naphthyridine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

2,3-Dibromo-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.

    Chemical Biology:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-1,8-naphthyridine
  • 2,3-Diiodo-1,8-naphthyridine
  • 2,7-Dibromo-1,8-naphthyridine

Uniqueness

2,3-Dibromo-1,8-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine, leading to different substitution patterns and reaction conditions. Compared to the 2,7-dibromo isomer, the 2,3-dibromo compound has different electronic and steric properties, affecting its reactivity and applications.

Properties

IUPAC Name

2,3-dibromo-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRRFDUORMALBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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